molecular formula C10H22O3S B5100353 1-(butylsulfinyl)-3-isopropoxy-2-propanol

1-(butylsulfinyl)-3-isopropoxy-2-propanol

Cat. No. B5100353
M. Wt: 222.35 g/mol
InChI Key: WMNKPFNAZYRCAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(butylsulfinyl)-3-isopropoxy-2-propanol, commonly known as BSIIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BSIIP belongs to the family of sulfoxides, which are sulfur-containing organic compounds. The unique chemical structure of BSIIP makes it an attractive candidate for research in the fields of medicine, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of BSIIP is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. BSIIP has been shown to inhibit the activity of certain enzymes involved in the production of inflammatory mediators, such as prostaglandins and cytokines. BSIIP has also been shown to activate certain transcription factors that regulate the expression of genes involved in cell growth and survival.
Biochemical and physiological effects:
BSIIP has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that BSIIP can induce apoptosis (programmed cell death) in cancer cells, reduce the production of reactive oxygen species (ROS), and inhibit the activity of certain enzymes involved in inflammation. In animal models, BSIIP has been shown to reduce inflammation and oxidative stress, protect neurons from damage, and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of BSIIP for laboratory experiments is its ease of synthesis and availability. BSIIP can be produced in large quantities using a simple and straightforward synthesis method. Another advantage is its versatility, as BSIIP has been shown to have a range of potential therapeutic applications. However, one limitation of BSIIP is its relatively low solubility in water, which can make it challenging to administer in certain experimental settings.

Future Directions

There are several future directions for research on BSIIP. One area of interest is the development of BSIIP-based therapies for cancer. Further studies are needed to determine the optimal dosing and administration of BSIIP for cancer treatment, as well as its potential side effects. Another area of interest is the potential use of BSIIP for the treatment of neurodegenerative diseases. Future studies should focus on elucidating the mechanisms underlying the neuroprotective effects of BSIIP and optimizing its therapeutic potential. Additionally, there is potential for the development of BSIIP-based drugs for the treatment of inflammatory disorders and other diseases.

Synthesis Methods

The synthesis of BSIIP involves the reaction of butylsulfinyl chloride with isopropyl alcohol in the presence of a base such as potassium carbonate. The reaction results in the formation of BSIIP as a colorless liquid with a boiling point of 170-172°C. This synthesis method has been widely used in the laboratory to produce BSIIP in large quantities for scientific research.

Scientific Research Applications

BSIIP has been extensively studied for its potential therapeutic applications. In particular, BSIIP has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties. In vitro studies have demonstrated that BSIIP can inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy. BSIIP has also been shown to protect neurons from oxidative stress and reduce inflammation in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-butylsulfinyl-3-propan-2-yloxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O3S/c1-4-5-6-14(12)8-10(11)7-13-9(2)3/h9-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNKPFNAZYRCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)CC(COC(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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